Balanced Lipophilicity for Permeability and Solubility
The target compound exhibits a calculated LogP of 1.112, which is optimal for passive membrane permeability while minimizing promiscuous binding. In contrast, the isolated pyrrolidine fragment (1-ethylpyrrolidin-2-yl)methanamine has a comparable LogP of 1.07 but lacks the thiadiazole's hydrogen-bonding capacity, while the isolated thiadiazole fragment (1,2,3-thiadiazol-4-ylmethanamine) has a LogP of -0.34, which is too hydrophilic for efficient membrane crossing [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.112 |
| Comparator Or Baseline | (1-ethylpyrrolidin-2-yl)methanamine: LogP = 1.07; 1,2,3-thiadiazol-4-ylmethanamine: LogP = -0.34 |
| Quantified Difference | Target LogP is 1.45 units higher than the thiadiazole fragment; equivalent to the pyrrolidine fragment but with enhanced functionality. |
| Conditions | In silico prediction; consistent methodology across sources. |
Why This Matters
A LogP near 1 is within the classic 'drug-like' range for oral bioavailability, whereas both isolated fragments fall outside this ideal window in opposite directions.
- [1] MolBase. (1-ethylpyrrolidin-2-yl)methanamine, Physicochemical Data. CAS No. 26116-12-1. View Source
